(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol
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Overview
Description
(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol is a complex organic compound that features a benzimidazole core substituted with a phenyl group, a 4-methylphenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution reactions: The benzimidazole core is then subjected to electrophilic aromatic substitution to introduce the phenyl and 4-methylphenyl groups.
Introduction of the methanol moiety: This step involves the reaction of the substituted benzimidazole with formaldehyde and a reducing agent to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various alcohol derivatives.
Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(4-methylphenyl)(phenyl)[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
- Structural Uniqueness : The presence of both phenyl and 4-methylphenyl groups, along with the methanol moiety, distinguishes it from other benzimidazole derivatives.
- Functional Uniqueness : Its unique combination of substituents may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-phenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17(2)26-22-12-8-7-11-21(22)25-23(26)24(27,19-9-5-4-6-10-19)20-15-13-18(3)14-16-20/h4-17,27H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRHYPDTNKUFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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